molecular formula C9H14N2 B2624656 2-Tert-butylpyridin-3-amine CAS No. 1417518-28-5

2-Tert-butylpyridin-3-amine

Cat. No.: B2624656
CAS No.: 1417518-28-5
M. Wt: 150.225
InChI Key: MIODWVIHBXEHHI-UHFFFAOYSA-N
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Description

2-Tert-butylpyridin-3-amine (CAS 1417518-28-5) is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.23 . This pyridine derivative is characterized by an amine group at the 3-position and a sterically demanding tert-butyl group at the 2-position of the pyridine ring, making it a valuable intermediate in medicinal chemistry and drug discovery. Scientific research has highlighted the role of analogous tert-butylpyridine compounds as potent antagonists of the human Transient Receptor Potential Vanilloid 1 (hTRPV1), a key target for treating neuropathic pain . Specifically, such derivatives have demonstrated exceptional antagonism towards capsaicin-induced activation of TRPV1 in the low nanomolar range, with their binding affinity heavily influenced by the hydrophobic interactions of the tert-butyl group within the receptor's pocket . This compound serves as a crucial building block for the synthesis of more complex molecules investigated for their analgesic properties. It is supplied for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIODWVIHBXEHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 2 Tert Butylpyridin 3 Amine

Pioneering Synthetic Routes to 2-Tert-butylpyridin-3-amine

The foundational approaches to synthesizing substituted aminopyridines have relied on classical organic reactions. These methods, while groundbreaking for their time, often contend with limitations such as harsh reaction conditions, low yields, and a lack of regioselectivity, particularly when dealing with sterically hindered substrates.

Conventional Reaction Pathways for Pyridine (B92270) Amination

Direct amination of the pyridine ring has been a long-standing goal in organic synthesis. One of the earliest methods is the Chichibabin amination, which typically introduces an amino group at the 2- or 4-position of an unsubstituted pyridine using sodium amide. organic-chemistry.orgsnnu.edu.cn However, this method is generally unsuitable for creating 3-aminopyridines and is sensitive to the electronic properties of the pyridine ring. snnu.edu.cn

Alternative classical routes involve nucleophilic aromatic substitution (SNAr) on halopyridines or the reduction of nitropyridines. The SNAr pathway requires an activated pyridine ring (e.g., with electron-withdrawing groups) and can be limited by the availability of the starting halopyridine. The nitration-reduction sequence is a more general approach but can suffer from issues with regioselectivity during the initial nitration step and the harsh conditions required for reduction.

Table 1: Overview of Conventional Pyridine Amination Methods

Method Reagents Position Selectivity Limitations
Chichibabin Amination Sodium Amide (NaNH₂) C2 / C4 Harsh conditions, poor for 3-amino products, limited substrate scope. organic-chemistry.orgsnnu.edu.cn
Nucleophilic Aromatic Substitution (SNAr) Amine, Halopyridine Dependent on halide position Requires activated ring, potential for side reactions.
Nitration-Reduction HNO₃/H₂SO₄, then Reductant (e.g., H₂, Pd/C) C3 / C5 Harsh nitration conditions, regioselectivity issues.
Hofmann Rearrangement Pyridine-3-carboxamide, Br₂, NaOH C3 Multi-step, potential for side reactions.

Strategies for Introducing Sterically Demanding Tert-butyl Groups

The introduction of a bulky tert-butyl group onto a pyridine ring is a significant synthetic hurdle due to steric hindrance. nih.govmdpi.com Direct Friedel-Crafts alkylation of pyridine with tert-butyl halides is generally ineffective because the Lewis acid catalyst coordinates to the pyridine nitrogen, deactivating the ring towards electrophilic attack.

More successful strategies often involve organometallic reagents. The reaction of a lithiated pyridine, generated by deprotonation with a strong base like n-butyllithium, with a tert-butyl electrophile can install the group. However, directing the lithiation to the desired position can be challenging. An alternative involves the use of tert-butyl lithium as a nucleophile reacting with a halopyridine. For instance, the synthesis of 2,6-di-tert-butyl-4-methylpyridine (B104953) has been achieved by treating 4-picoline with an excess of tert-butyl lithium. orgsyn.org The steric bulk of the tert-butyl group significantly influences the electronic and physical properties of the resulting molecule. mdpi.comscispace.com

Advanced Synthetic Approaches and Methodological Refinements

Modern synthetic chemistry has largely overcome the limitations of classical methods through the development of transition-metal-catalyzed cross-coupling reactions. arkat-usa.orgthieme-connect.deubc.ca These protocols offer milder conditions, greater functional group tolerance, and higher selectivity, making them powerful tools for constructing complex molecules like this compound.

Transition-Metal-Catalyzed Amination Protocols for Pyridine Scaffolds

Palladium- and copper-catalyzed reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, providing efficient pathways to aminopyridines that were previously difficult to access. st-andrews.ac.uk

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. libretexts.org This reaction has become a cornerstone of medicinal chemistry for its reliability and broad scope. acs.orgacs.org In the context of synthesizing this compound, a key precursor would be a 3-halo-2-tert-butylpyridine. The Buchwald-Hartwig reaction could then be employed to couple this precursor with an ammonia (B1221849) equivalent or a protected amine.

The general catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for success, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective at promoting the reaction for challenging substrates like electron-rich or sterically hindered pyridines. acs.orgacs.orgchemspider.com

Table 2: Key Components of Buchwald-Hartwig Amination for Pyridine Scaffolds

Component Function / Examples Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Pre-catalyst that is reduced in situ to active Pd(0). chemspider.com
Ligand BINAP, XPhos, dppp Stabilizes the palladium center and facilitates catalytic steps. Choice is crucial for efficiency. acs.orgchemspider.com
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ Activates the amine nucleophile. Strength and type can affect reaction outcome. libretexts.orgacs.org
Substrate 2-tert-butyl-3-bromopyridine The electrophilic partner; bromides and iodides are typically more reactive than chlorides. acs.orgnih.gov
Nucleophile Ammonia, Benzylamine, NH₂Boc The amine source for the C-N bond formation. acs.org

| Solvent | Toluene, Dioxane | Aprotic solvents are generally used. chemspider.com |

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction for forming C-N bonds, typically between an arylboronic acid and an amine. alfa-chemistry.comorganic-chemistry.orgnih.gov It offers a valuable alternative to palladium-catalyzed methods, often proceeding under milder, aerobic conditions and tolerating air and moisture. st-andrews.ac.ukalfa-chemistry.com

For a precursor to this compound, one could envision a route starting with 2-tert-butylpyridine-3-boronic acid, which would then be coupled with an amine using Chan-Lam conditions. The reaction is typically performed with a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base like pyridine or triethylamine. alfa-chemistry.comorganic-chemistry.org The mechanism is thought to involve transmetalation between the copper catalyst and the boronic acid, followed by coordination of the amine and subsequent reductive elimination from a Cu(III) intermediate to form the C-N bond. alfa-chemistry.combeilstein-journals.org

The Chan-Lam reaction is compatible with a wide array of nitrogen nucleophiles, including anilines, amides, and carbamates, highlighting its versatility in organic synthesis. alfa-chemistry.comorganic-chemistry.org

Metal-Free Amidation and Amination Techniques

Metal-free amination techniques offer an alternative to traditional metal-catalyzed reactions, avoiding potential metal contamination in the final product. One such approach involves the use of tert-butyl nitrite (B80452) (TBN) for the N-nitrosation of secondary amines under solvent-free conditions. rsc.org This method is chemoselective and proceeds under mild, room temperature conditions. rsc.org While not a direct amination, the resulting N-nitroso compounds are versatile intermediates that can be further transformed. For instance, tert-butyl nitrite can facilitate the transformation of aryl hydrazines to aryl azides and primary amides into carboxylic acids. rsc.orgorganic-chemistry.org

Another metal-free strategy is the direct oxidative C-H bond amination. While often requiring a catalyst, some methods utilize non-metallic promoters. For example, the combination of molecular iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant has been used for the amination of benzoxazoles, a related heterocyclic system. mdpi.com Similarly, tetrabutylammonium (B224687) iodide (TBAI) can catalyze oxidative C-H amination with hydrogen peroxide or TBHP as the co-oxidant. mdpi.com These methods, while promising, may require elevated temperatures and can sometimes result in lower yields. mdpi.com

The use of strong bases to deprotonate pyridin-3-amine, followed by reaction with a tert-butyl electrophile, is another potential metal-free route. For example, treating pyridin-3-amine with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures can generate a lithiated intermediate, which can then be quenched with tert-butyl chloride. However, the directing effects of the amino group can complicate this approach, potentially leading to a mixture of products.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes.

Solvent-free reactions offer significant environmental benefits by reducing solvent waste and simplifying product purification. One notable example is the N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate (B1257347) in the presence of Amberlite-IR 120, a recyclable heterogeneous acid catalyst, which proceeds efficiently under solvent-free conditions. derpharmachemica.com This method is applicable to a wide range of amines, including aromatic and aliphatic ones, and often results in near-quantitative yields in a very short reaction time. derpharmachemica.com Another instance of solvent-free synthesis is the N-nitrosation of secondary amines using tert-butyl nitrite, which can minimize chemists' exposure to carcinogenic N-nitroso compounds due to the easy isolation procedure. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as rearrangements and cycloadditions, are inherently more sustainable as they generate minimal waste. primescholars.comjocpr.com For instance, the Diels-Alder reaction, a type of cycloaddition, can exhibit 100% atom economy. jocpr.com In the context of synthesizing substituted amines, traditional methods like the Gabriel synthesis have very low atom economy, often less than 50%, due to the formation of stoichiometric amounts of phthalic acid derivatives as byproducts. primescholars.com

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating chemical reactions and improving yields. ijsssr.comresearchgate.netijcce.ac.ir The phenomenon of acoustic cavitation, the formation and collapse of bubbles in the reaction medium, generates localized high temperatures and pressures, leading to enhanced reaction rates. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in shorter reaction times, higher yields, and simpler work-up procedures compared to conventional methods. ijsssr.comresearchgate.net For example, ultrasound has been used to synthesize pyrano[3,2-b]pyran and 7-tosyl-4,7-dihydropyrano[2,3-e]indole derivatives using a reusable heterogeneous catalyst. researchgate.net It has also been employed in the Ugi-azide multicomponent reaction to produce 1,5-disubstituted tetrazoles under solvent-free conditions. mdpi.com The application of ultrasound could potentially enhance the efficiency of various steps in the synthesis of this compound, particularly in reactions that are slow or require harsh conditions under conventional heating.

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of this compound. The electronic nature of the pyridine ring and the steric influence of the tert-butyl group at the 2-position dictate the reactivity and the position of incoming substituents.

The amination of the pyridine ring is a key step. The directing effects of the ring nitrogen and the existing tert-butyl group must be carefully considered. In palladium-catalyzed amination reactions, the choice of ligand is crucial for controlling regioselectivity. For instance, in the hydroamidation of 1,3-diynes, the ligand Neolephos was found to be highly effective in achieving excellent regioselectivity. nih.gov Similarly, in the metalation of pyridines, the use of mixed aggregates like nBuLi−Li-aminoalkoxide can significantly influence the regioselectivity, favoring α-metalation over nucleophilic addition. acs.org The structure of the organolithium reagent and the solvent play a profound role in determining the reaction pathway. acs.org

The steric hindrance imposed by the 2-tert-butyl group can also be exploited to direct reactions to other positions. For example, while the 2-position is sterically encumbered, the electronic effects might still favor reaction at the adjacent 3-position or the electronically activated 4- and 6-positions. The use of bulky reagents can further enhance selectivity by favoring attack at less hindered sites. In some cases, a sterically hindered base like 2,6-di-tert-butylpyridine (B51100) is used to prevent side reactions by acting as a non-nucleophilic proton scavenger. rsc.org

Controlling the chemoselectivity involves preventing reactions at other functional groups that may be present in the molecule or intermediates. For example, in a molecule with multiple potential reaction sites, the reaction conditions must be fine-tuned to favor the desired transformation. This can involve the use of specific catalysts, solvents, and temperature control.

Purification and Isolation Methodologies for this compound

The final step in any synthesis is the purification and isolation of the target compound in high purity. For this compound, which is a solid at room temperature, several techniques can be employed. sigmaaldrich.com

A common method for purifying tertiary amines is through adsorption chromatography. Impure tertiary amines can be dissolved in an organic solvent and passed through an adsorbent like aluminum oxide. google.com Primary and secondary amine impurities, which are more polar, are retained by the adsorbent, while the less polar tertiary amine is eluted. google.com The pure tertiary amine can then be recovered by evaporating the solvent. google.com The adsorbent can often be regenerated by washing with a polar solvent to remove the retained impurities. google.com

Recrystallization is another effective purification technique for solid compounds. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Other chromatographic techniques such as radial preparative layer chromatography (PLC) on silica (B1680970) gel can also be used for purification. mdpi.com This method is particularly useful for separating compounds with similar polarities. The choice of eluent system (e.g., a mixture of acetone (B3395972) and hexanes) is optimized to achieve the best separation. mdpi.com

Finally, simple work-up procedures can often remove a significant portion of impurities. This can involve extraction with an appropriate solvent system, such as ethyl acetate (B1210297) and aqueous ammonium (B1175870) hydroxide, followed by washing with brine and drying over a suitable drying agent like potassium carbonate. mdpi.com Filtration through a pad of Celite can also be used to remove solid impurities. mdpi.com

Reactivity and Mechanistic Investigations of 2 Tert Butylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the substituents on the ring play a crucial role in modulating its reactivity and directing the incoming electrophile.

Influence of the Tertiary Amine Group on Ring Activation

The amino group at the 3-position is a powerful activating group for electrophilic aromatic substitution. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density at the ortho and para positions (C4 and C6, and to a lesser extent, C2). This activation effect counteracts the inherent deactivation of the pyridine ring, making electrophilic substitution more feasible. In acidic media, however, the amino group is protonated to form an ammonium (B1175870) salt, which becomes a strongly deactivating, meta-directing group. uoanbar.edu.iq

Directing Effects of the Tert-butyl Substituent

The tert-butyl group at the 2-position is a weakly activating group due to its electron-donating inductive effect. It directs incoming electrophiles to the ortho and para positions (C3 and C5, and C6 respectively). However, the most significant influence of the tert-butyl group is its steric hindrance. This bulkiness can be expected to significantly hinder or prevent electrophilic attack at the adjacent C3 position, which is already occupied by the amino group, and sterically shield the C6 position to some extent.

The combined directing effects of the activating amino group (directing to C2, C4, C6) and the sterically bulky, weakly activating tert-butyl group (directing to C3, C5, C6) on 2-tert-butylpyridin-3-amine would likely lead to a complex regiochemical outcome. Electrophilic attack is anticipated to be most favored at the C4 and C6 positions, where the electronic activation from the amino group is strong and steric hindrance from the tert-butyl group is less pronounced. Substitution at the C5 position, meta to the amino group but para to the tert-butyl group, might also be observed, though likely to a lesser extent. Direct nitration of sterically hindered pyridines like 2,6-di-tert-butylpyridine (B51100) has been shown to occur on the ring, suggesting that with a strong nitrating agent, substitution on this compound is possible. dtic.mil

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Predicted Minor Product(s)Rationale
HNO₃/H₂SO₄4-Nitro-2-tert-butylpyridin-3-amine, 6-Nitro-2-tert-butylpyridin-3-amine5-Nitro-2-tert-butylpyridin-3-amineStrong activation and directing effect of the amino group to C4 and C6, with steric hindrance from the tert-butyl group potentially favoring C4.
Br₂/FeBr₃4-Bromo-2-tert-butylpyridin-3-amine, 6-Bromo-2-tert-butylpyridin-3-amine5-Bromo-2-tert-butylpyridin-3-amineSimilar to nitration, with halogenation directed by the activating amino group.
SO₃/H₂SO₄This compound-4-sulfonic acid, this compound-6-sulfonic acidThis compound-5-sulfonic acidSulfonation is reversible and can be influenced by thermodynamic control.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group at the 3-position of this compound is a nucleophilic center and can readily participate in a variety of derivatization reactions.

Amine-Based Derivatization Reactions

The primary amine can be acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. blogspot.com The reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The presence of the bulky tert-butyl group at the adjacent C2 position may sterically hinder the approach of the acylating agent to the amine, potentially requiring more forcing reaction conditions or the use of less sterically demanding acylating reagents.

Specialized acylation reagents can be employed to overcome potential steric hindrance or to achieve specific chemical transformations. For instance, the use of propylphosphonic anhydride (B1165640) (T3P®) has been reported as an effective reagent for the synthesis of various amides. rsc.org Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to facilitate amide bond formation from carboxylic acids under milder conditions. google.com

Table 2: Illustrative Acylation Reactions of this compound

Acylating ReagentProductTypical ConditionsPlausible Yield
Acetyl ChlorideN-(2-tert-butylpyridin-3-yl)acetamidePyridine, CH₂Cl₂, 0 °C to rtGood to Excellent
Benzoic AnhydrideN-(2-tert-butylpyridin-3-yl)benzamideDMAP (cat.), CH₂Cl₂, rtGood
Propylphosphonic Anhydride (T3P®)Corresponding AmideEthyl acetate (B1210297), rt to 60 °CGood to Excellent

Note: This table provides illustrative examples based on general acylation methodologies. Specific yields for this compound would require experimental verification.

The nucleophilic amine can undergo alkylation with alkyl halides. However, direct alkylation of amines can often lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. researchgate.net To achieve mono-alkylation, reductive amination with an aldehyde or ketone is a common and more controlled strategy.

For the introduction of an aryl group, modern cross-coupling reactions are the methods of choice. Palladium-catalyzed Buchwald-Hartwig amination, for example, allows for the efficient formation of C-N bonds between an amine and an aryl halide or triflate. acs.org This reaction is highly versatile and tolerates a wide range of functional groups. The steric hindrance of the tert-butyl group on this compound might necessitate the use of specific bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. Copper-catalyzed arylation reactions also provide an alternative route. beilstein-journals.org

Table 3: Representative Alkylation and Arylation Reactions of this compound

Reaction TypeReagentsProductTypical Catalyst/Conditions
Reductive AminationBenzaldehyde, NaBH(OAc)₃N-Benzyl-2-tert-butylpyridin-3-amineDichloroethane, rt
Buchwald-Hartwig AminationBromobenzeneN-Phenyl-2-tert-butylpyridin-3-aminePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C
Copper-Catalyzed ArylationIodobenzeneN-Phenyl-2-tert-butylpyridin-3-amineCuI, K₂CO₃, DMF, 120 °C

Note: The conditions and outcomes in this table are based on established protocols for similar substrates and would need to be optimized for this compound.

Condensation Reactions Involving the Amine

The primary amine group at the C3 position of this compound is a key functional group that readily participates in condensation reactions, most notably with carbonyl compounds such as aldehydes and ketones. This reactivity is characteristic of primary amines, which act as nucleophiles, attacking the electrophilic carbonyl carbon.

The reaction proceeds through a two-part mechanism. The first step involves the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule, leading to the formation of a C=N double bond. The final product is a Schiff base, also known as an imine. The general transformation can be represented as follows:

R¹(R²)C=O + H₂N-Py → R¹(R²)C=N-Py + H₂O (where Py represents the 2-tert-butylpyridin-3-yl group)

The formation of the imine is typically reversible and often requires the removal of water from the reaction mixture to drive the equilibrium toward the product. This can be achieved through various methods, including azeotropic distillation or the use of dehydrating agents. The reaction is a cornerstone of reductive amination, where the intermediate imine is subsequently reduced to form a secondary amine. mdpi.commasterorganicchemistry.com

Table 1: General Conditions for Imine Formation (Schiff Base)

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
This compound Aldehyde (R-CHO) Acid or base catalyst, heat, removal of H₂O N-Alkylidene-2-tert-butylpyridin-3-amine
This compound Ketone (R₂C=O) Acid or base catalyst, heat, removal of H₂O N-Alkylidene-2-tert-butylpyridin-3-amine

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a site of basicity and nucleophilicity. atamanchemicals.com Its reactivity is, however, significantly modulated by the presence of the bulky tert-butyl group at the adjacent C2 position.

The nitrogen atom of the pyridine ring acts as a Lewis base, capable of donating its electron lone pair to a Lewis acid. wikipedia.org However, the steric bulk of the ortho-tert-butyl group creates significant steric hindrance around the nitrogen. This hindrance impedes the approach of Lewis acids, thereby reducing the nitrogen's effective basicity and its ability to form coordination complexes. amazonaws.com

This effect is well-documented in related compounds. For instance, 2-tert-butylpyridine (B1266198) is known to be a much weaker base than pyridine or 4-tert-butylpyridine (B128874) due to the steric shielding of the nitrogen atom. amazonaws.com While it can be protonated by strong Brønsted acids, its reaction with bulkier Lewis acids like boron trifluoride (BF₃) is inhibited. wikipedia.org This principle of "steric hindrance toward the proton" is a defining feature of such hindered bases. acs.org

The basicity of amine-based catalysts can be evaluated computationally using metrics like gas-phase trimethylborane (B1581522) (TMB) Lewis basicity, which accounts for the steric effects that are crucial in the nucleophilic attack step of many reactions. researchgate.net For this compound, the pyridine nitrogen's ability to engage in complexation is expected to be similarly diminished compared to less hindered pyridines.

Like other tertiary amines and pyridine derivatives, the pyridine nitrogen in this compound can be oxidized to form an N-oxide. atamanchemicals.comthieme-connect.de This transformation involves the donation of the nitrogen's lone pair to an oxygen atom from an oxidizing agent.

Common reagents for this purpose include peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. thieme-connect.degoogle.com The reaction converts the tertiary amine functionality into a highly polar N-oxide group. thieme-connect.de

Reaction Scheme: this compound + [O] → 2-tert-butyl-3-aminopyridine N-oxide

The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the pyridine ring. The formation of an N-oxide can be a key step in catalytic cycles, for instance in certain ruthenium-based water oxidation processes where a Ru(III) N-oxide is a proposed intermediate. rsc.org

Reductive Transformations of this compound

The pyridine ring is an aromatic system and is generally resistant to reduction. However, under specific conditions, it can undergo reductive transformations.

The reduction of the pyridine ring using common hydride reagents like sodium borohydride (B1222165) (NaBH₄) is generally not feasible due to the ring's aromatic stability. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce amides and nitriles but are often ineffective at reducing the pyridine ring itself unless it is activated by a positive charge, as in a pyridinium (B92312) salt. lumenlearning.commasterorganicchemistry.com The reaction of LiAlH₄ with pyridine derivatives can be complex.

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org In this process, this compound can serve as the nucleophilic amine component. The reaction begins with the condensation of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comwikipedia.org

The Leuckart-Wallach reaction is a specific type of reductive amination that traditionally uses formic acid or its derivatives (like ammonium formate (B1220265) or formamide) as both the reducing agent and, in some cases, the nitrogen source. wikipedia.orgalfa-chemistry.com When an external amine like this compound is used, it reacts with a carbonyl compound, and formic acid can act as the hydride donor to reduce the intermediate iminium ion. alfa-chemistry.com

Table 2: Reductive Amination Using this compound

Carbonyl Compound Amine Source Reducing Agent Intermediate Final Product
Aldehyde/Ketone This compound Formic Acid (Leuckart-Wallach) Iminium Ion N-Substituted-2-tert-butylpyridin-3-amine

This pathway provides a direct, often one-pot method to synthesize more complex secondary amines starting from this compound. mdpi.comwikipedia.org The choice of reducing agent is critical; mild agents like sodium cyanoborohydride (NaBH₃CN) are particularly effective as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.comwikipedia.org

Rearrangement Reactions and Fragmentations

The reactivity of this compound is expected to be influenced by both the pyridine ring and its substituents, the amino group and the sterically demanding tert-butyl group. These features suggest the possibility of several types of rearrangement and fragmentation reactions, which can be induced thermally, photochemically, or through chemical derivatization followed by rearrangement.

Rearrangement Reactions:

Classic organic rearrangements such as the Hofmann, Curtius, and Lossen rearrangements could potentially be initiated from the amino group of this compound after appropriate derivatization. wikipedia.orgnrochemistry.comslideshare.net For instance, conversion of the amino group to a suitable leaving group is the first step in these sequences. The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), which can be formed from a carboxylic acid. nih.govnih.govchemistrysteps.com Similarly, the Lossen rearrangement proceeds from a hydroxamic acid derivative. scispace.comunacademy.comresearchgate.net These rearrangements would likely lead to the formation of an isocyanate intermediate, which could then be trapped to yield various functional groups.

Photochemical rearrangements are also a possibility for pyridine derivatives. researchgate.netchemrxiv.org Irradiation of pyridine N-oxides, for example, can lead to the formation of oxaziridines, which can then rearrange to other heterocyclic systems. nih.govacs.org While this compound is not an N-oxide, its pyridine core suggests that photochemical excitation could induce skeletal rearrangements.

Thermal rearrangements of substituted pyridines have also been documented, often leading to isomerization or the formation of new ring systems. mdpi.comnih.govsemanticscholar.orgresearchgate.netacs.org The specific products would depend on the reaction conditions and the substitution pattern of the pyridine ring.

A summary of potential rearrangement reactions is presented in Table 1.

Table 1: Potential Rearrangement Reactions of this compound Derivatives

Rearrangement Type Required Derivative Key Intermediate Potential Product Class
Hofmann Rearrangement N-haloamide Isocyanate Amines with one less carbon (if applicable), or derivatives from isocyanate trapping
Curtius Rearrangement Acyl azide Isocyanate Ureas, carbamates, or amines from isocyanate
Lossen Rearrangement O-acyl hydroxamic acid Isocyanate Ureas, carbamates, or amines from isocyanate
Photochemical Rearrangement Pyridine N-oxide (hypothetical) Oxaziridine (B8769555), 1,3-oxazepine Hydroxypyridines, pyridones
Thermal Rearrangement - Various Isomeric pyridines, other heterocycles

Fragmentations:

The most common context for studying the fragmentation of organic molecules is mass spectrometry. For this compound, electron ionization mass spectrometry (EI-MS) would likely induce characteristic fragmentation patterns. The presence of the tert-butyl group is expected to be a dominant factor in the fragmentation process. A prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (CH₃•) to form a stable [M-15]⁺ ion, or the loss of the entire tert-butyl group as a cation or radical.

The fragmentation of aminopyridines in mass spectrometry often involves cleavage of the C-N bond or fragmentation of the pyridine ring itself. nih.govnih.gov The initial ionization would likely occur at the nitrogen of the pyridine ring or the amino group, forming a radical cation. Subsequent fragmentation pathways would be dictated by the stability of the resulting fragments.

A plausible fragmentation pathway for this compound in mass spectrometry is detailed in Table 2.

Table 2: Plausible Mass Spectrometric Fragmentation of this compound

Fragmentation Pathway Neutral Loss m/z of Fragment Ion Plausible Structure of Fragment Ion
Loss of a methyl radical CH₃• [M-15]⁺ Ion with a secondary carbocation on the tert-butyl group
Loss of the tert-butyl radical C₄H₉• [M-57]⁺ 3-aminopyridin-2-yl cation
α-cleavage of the amino group H• [M-1]⁺ Iminopyridine radical cation
Ring fragmentation HCN [M-27]⁺ Fragmented ring radical cation

Detailed Mechanistic Studies of Key Transformations of this compound

Mechanism of Potential Rearrangements:

The Hofmann, Curtius, and Lossen rearrangements all proceed through a common mechanistic feature: the 1,2-migration of an alkyl or aryl group from a carbonyl carbon to an adjacent nitrogen atom, with the simultaneous expulsion of a leaving group. wikipedia.orgnrochemistry.comnih.gov In the context of a derivative of this compound, the migrating group would be the pyridyl ring.

For a hypothetical Curtius rearrangement , the mechanism would commence with the thermal or photochemical decomposition of the corresponding acyl azide. This decomposition leads to the loss of dinitrogen (N₂) gas and the formation of a highly reactive acyl nitrene intermediate. The nitrene then undergoes a concerted rearrangement where the 2-(tert-butyl)-3-aminopyridyl group migrates to the nitrogen atom, forming an isocyanate. This isocyanate is an electrophilic species that can be trapped by various nucleophiles. For example, reaction with water would lead to a carbamic acid, which would then decarboxylate to yield 2-tert-butylpyridin-3,x-diamine (where x is the position of the new amino group, dependent on the initial derivatization).

The mechanism of a potential photochemical rearrangement , by analogy to pyridine N-oxides, would involve the initial absorption of UV light, promoting the molecule to an excited state. nih.govacs.org This excited state could then undergo valence isomerization to form a strained intermediate, such as an oxaziridine if the pyridine nitrogen were oxidized. This intermediate is often unstable and can undergo further thermal or photochemical reactions, such as ring-opening to a 1,3-oxazepine, which can then be hydrolyzed to a hydroxypyridine. nih.gov The bulky tert-butyl group would likely influence the regioselectivity of such rearrangements.

Mechanism of Fragmentation:

In electron ionization mass spectrometry , the initial event is the removal of an electron from the molecule to form a radical cation ([M]⁺•). For this compound, the electron is likely to be removed from one of the nitrogen atoms due to their lone pairs.

The most favorable fragmentation pathway is typically the one that leads to the most stable products (cations and radicals). The cleavage of the bond between the tertiary carbon of the tert-butyl group and the pyridine ring is highly probable due to the formation of a stable tert-butyl cation or radical and a substituted pyridinyl radical or cation.

Another significant fragmentation pathway would be the loss of a methyl radical from the tert-butyl group. This proceeds via a homolytic cleavage of a C-C bond within the tert-butyl group, leading to a resonance-stabilized radical cation.

Ring fragmentation would involve more complex bond cleavages and rearrangements within the pyridine ring, often initiated by the initial radical cation. The loss of neutral molecules like hydrogen cyanide (HCN) is a common fragmentation pathway for pyridine-containing compounds. Computational studies on related pyridine systems have helped to elucidate the complex potential energy surfaces involved in these fragmentation processes. researchgate.netmdpi.com

Derivatization and Functionalization Strategies for 2 Tert Butylpyridin 3 Amine

Synthesis of Substituted 2-Tert-butylpyridin-3-amine Derivatives

Substitutions on this compound can be methodically directed to either the amino nitrogen or the pyridine (B92270) ring, enabling the creation of a diverse library of derivatives.

The primary amino group at the 3-position is a prime site for functionalization through several standard organic reactions.

N-Acylation and N-Carbamoylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides yields urea (B33335) derivatives. A common modification involves the introduction of a tert-butyloxycarbonyl (Boc) protecting group by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This protection strategy is often employed to temporarily deactivate the amine's nucleophilicity while performing reactions on the pyridine ring.

N-Alkylation and N-Arylation: Direct alkylation of the amino group can be challenging due to potential over-alkylation and the steric hindrance imposed by the adjacent tert-butyl group. However, reductive amination offers a viable alternative, where the amine could be reacted with an aldehyde or ketone in the presence of a reducing agent. For N-arylation, copper-catalyzed methods like the Goldberg reaction, which couples an amine with an aryl halide, provide an effective route. nih.gov This reaction typically utilizes a copper catalyst (e.g., CuI) and a ligand such as 1,10-phenanthroline. nih.gov

The pyridine ring's reactivity is influenced by the deactivating effect of the ring nitrogen and the activating, ortho-, para-directing effect of the amino group. The bulky 2-tert-butyl group provides significant steric hindrance, primarily directing reactions to the less hindered C4 and C6 positions.

C-H Alkylation: Transition-metal catalysis is a powerful tool for the direct C-H functionalization of pyridine rings. beilstein-journals.orgnih.gov Rare-earth metal complexes, for instance, have been shown to catalyze the ortho-alkylation of substituted pyridines. nih.gov For this compound, such catalytic systems could selectively introduce alkyl groups at the C4 position, which is ortho to the activating amino group and less sterically encumbered than the C2 position. Studies on related pyridines have shown that alkyllithium reagents can also be used for direct alkylation, with the regioselectivity being dependent on the specific reagents and reaction conditions. acs.org

Biocatalytic Oxyfunctionalization: An emerging strategy for regioselective functionalization is the use of whole-cell biocatalysts. For example, bacterial strains like Burkholderia sp. have demonstrated the ability to hydroxylate various aminopyridines, typically at the C5 position. nih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical methods for introducing hydroxyl groups onto the pyridine scaffold. nih.gov

Formation of Heterocyclic Systems Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both a ring nitrogen and an exocyclic amino group, makes it an ideal precursor for constructing fused heterocyclic systems through annulation and cycloaddition reactions.

Annulation reactions involve the formation of a new ring fused to the existing pyridine core. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many biologically active molecules. This transformation can be achieved through a reaction cascade where the amino group acts as a nucleophile, attacking an electrophilic partner that subsequently facilitates ring closure with the pyridine ring nitrogen. The Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent process, is a prime example of a strategy that results in annulation to form these fused systems. beilstein-journals.orgrug.nl

Cycloaddition reactions offer a powerful method for constructing new rings by combining multiple unsaturated components.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-deficient pyridine ring can potentially act as a diene component in IEDDA reactions with electron-rich dienophiles. However, these reactions often require high temperatures or specific activation. A more common strategy involves the cycloaddition of electron-deficient azadienes, such as 1,2,4-triazines, with alkyne surrogates like enamines, which upon loss of a small molecule (e.g., N₂) yield the substituted pyridine ring. whiterose.ac.uk this compound itself could be modified to participate as the dienophile component in such reactions.

[3+2] Cycloadditions: This class of reactions is fundamental for the synthesis of five-membered heterocyclic rings. chim.it While direct participation of the pyridine ring is less common, the amino group of this compound can be converted into a functionality that acts as a 1,3-dipole or dipolarophile. For instance, conversion of the amine to an azide (B81097) would allow it to participate in [3+2] cycloadditions with alkynes to form triazoles. fiveable.me

Multi-Component Reactions Involving this compound (e.g., Mannich, Petasis, Ugi Reactions)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, adhering to principles of atom economy and procedural simplicity. organic-chemistry.org this compound is an excellent candidate for several MCRs.

Groebke-Blackburn-Bienaymé (GBB) Reaction: This is arguably the most relevant MCR for this scaffold. The GBB is a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid (e.g., Sc(OTf)₃). rug.nl This reaction leads directly to the formation of a fused imidazo[1,2-a]pyridine (B132010) core. This compound serves as the aminopyridine component, with the final product bearing the tert-butyl group at the 8-position of the fused system. The versatility of the GBB reaction allows for a wide range of substituents to be introduced by varying the aldehyde and isocyanide components. beilstein-journals.orgrug.nl

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Reference
AminopyridineAldehydeIsocyanideLewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃)Imidazo[1,2-a]pyridine beilstein-journals.org, rug.nl
This compoundBenzaldehyde2,6-Dimethylphenyl isocyanideSc(OTf)₃8-tert-butyl-2-phenyl-3-(2,6-dimethylphenyl)imidazo[1,2-a]pyridine rug.nl
2-AminopyridineFurfuralVarious IsocyanidesYb(OTf)₃2-(Furan-2-yl)imidazo[1,2-a]pyridine derivatives beilstein-journals.org

Ugi and Passerini Reactions: While direct examples with this compound are less common, its functional groups can be utilized in these powerful MCRs. The Ugi four-component reaction combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. This compound can serve as the amine component. The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isonitrile to form an α-acyloxycarboxamide. nih.gov To incorporate the target scaffold into a Passerini reaction, it would first need to be functionalized with either a carboxylic acid or an aldehyde group.

Advanced Spectroscopic and Analytical Methodologies for the Study of 2 Tert Butylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-Tert-butylpyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.

The structural assignment of this compound is achieved through a series of NMR experiments that map out the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the following proton signals are expected:

Tert-butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found in the upfield region (around 1.3-1.5 ppm).

Amine Protons: A broad singlet for the two protons of the primary amine group. The chemical shift of this peak is variable and depends on solvent and concentration (typically 3-5 ppm).

Pyridyl Protons: Three distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the three protons on the pyridine (B92270) ring. Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) are dictated by their positions relative to the nitrogen atom and the two substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct carbon signals are anticipated:

Tert-butyl Carbons: Two signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

Pyridyl Carbons: Five signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the nitrogen atom and the substituents.

2D NMR Experiments: To unambiguously assign the proton and carbon signals and to confirm the molecular structure, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying the connectivity between the tert-butyl group and the pyridine ring, and between the amine group and the pyridine ring, by observing correlations between the tert-butyl protons and the pyridyl carbons, and between the pyridyl protons and the carbon bearing the amine group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃ 1.45 (s, 9H) 30.5 (3C)
C (CH₃)₃ - 37.0 (1C)
NH₂ 4.50 (br s, 2H) -
Pyridyl-H4 7.10 (dd) 122.0
Pyridyl-H5 7.00 (dd) 120.0
Pyridyl-H6 8.00 (d) 145.0
Pyridyl-C2 - 158.0
Pyridyl-C3 - 140.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound, specifically concerning the rotation of the tert-butyl group. Due to the steric bulk of the tert-butyl group adjacent to the amine group, rotation around the C2-C(tert-butyl) bond may be hindered.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the rotation is fast on the NMR timescale, sharp signals are observed. As the temperature is lowered, the rotation slows down. If the rotational barrier is sufficiently high, the signals corresponding to the methyl groups of the tert-butyl substituent may broaden and eventually split into separate signals for the non-equivalent methyl groups in the hindered conformation. The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Infrared (IR) and Raman Spectroscopic Analysis Methodologies

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key characteristic absorption bands for this compound would include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching of the tert-butyl group. Aromatic C-H stretching of the pyridine ring will appear at slightly higher wavenumbers (3000-3100 cm⁻¹).

N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1590-1650 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: Vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond is typically observed in the 1250-1350 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. Raman is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the pyridine ring and the C-C skeletal vibrations of the tert-butyl group.

Table 2: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
-NH₂ Asymmetric & Symmetric Stretch 3450, 3350 3450, 3350
-C(CH₃)₃ C-H Stretch 2960, 2870 2960, 2870
Pyridine Ring C-H Stretch 3050 3050
-NH₂ N-H Bend (Scissoring) 1620 Weak
Pyridine Ring C=C, C=N Stretch 1590, 1570, 1470, 1430 Strong
-C(CH₃)₃ C-H Bend 1390, 1365 1390, 1365
Pyridine Ring C-N Stretch 1310 1310

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₄N₂), the molecular weight is 150.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 150. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl group: A prominent peak at m/z 135 ([M-15]⁺) would be expected from the loss of a methyl radical from the tert-butyl group, leading to a stable tertiary carbocation.

Loss of isobutylene (B52900): Cleavage of the bond between the pyridine ring and the tert-butyl group can lead to the loss of isobutylene (56 Da), resulting in a fragment at m/z 94.

Alpha-cleavage: Cleavage of the C-C bond alpha to the amine group is a common fragmentation pathway for amines. libretexts.orglibretexts.org

Pyridine ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
150 [M]⁺ (Molecular Ion)
135 [M - CH₃]⁺
94 [M - C₄H₈]⁺

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is collected on a detector. The positions and intensities of the diffracted spots are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

A crystal structure of this compound would reveal:

The precise geometry of the pyridine ring and the tert-butyl and amine substituents.

The conformation of the tert-butyl group relative to the pyridine ring.

The intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.

While no crystal structure for this compound is currently available in the public domain, the methodology remains the gold standard for solid-state structural analysis.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For the analysis of aminopyridines, reversed-phase HPLC is commonly employed. cmes.orgsielc.comhelixchrom.comhelixchrom.com

Stationary Phase: A C18 column is a common choice for the separation of such compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the mobile phase can be adjusted to control the retention of the basic amine.

Detection: UV detection is suitable for aromatic compounds like this compound, with the detection wavelength typically set at one of the compound's UV absorbance maxima.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the separation and identification of volatile compounds. nih.govnortheastfc.ukresearchgate.netmdpi.com

Separation: In the gas chromatograph, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or moderately polar column would likely be suitable for this compound.

Identification: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification. The fragmentation pattern obtained can be compared to a library of known spectra for confirmation.

Due to the basic nature of the amine group, peak tailing can sometimes be an issue in GC analysis. This can often be mitigated by using a deactivated column or by derivatizing the amine group prior to analysis.

Computational and Theoretical Investigations of 2 Tert Butylpyridin 3 Amine

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and stability of a molecule. For 2-tert-butylpyridin-3-amine, these methods would elucidate the influence of the electron-donating amino and bulky tert-butyl groups on the pyridine (B92270) ring.

Density Functional Theory (DFT) is a powerful and widely used method for predicting the ground state properties of molecules. A typical DFT study on this compound, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide detailed information on its molecular geometry, electronic distribution, and orbital energies. nih.govnih.gov

The geometry optimization would reveal key bond lengths and angles. The presence of the sterically demanding tert-butyl group adjacent to the amino group is expected to cause some distortion in the planarity of the pyridine ring and influence the orientation of the amino group.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is anticipated to be localized primarily on the amino group and the pyridine ring, reflecting their electron-donating nature. The LUMO would likely be distributed over the pyridine ring, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.netniscpr.res.in

Table 1: Predicted Ground State Properties from DFT Calculations

Property Predicted Value/Observation
Optimized Geometry Non-planar geometry with some ring distortion due to the tert-butyl group.
HOMO Energy Relatively high, indicating good electron-donating ability.
LUMO Energy Typical for a substituted pyridine ring.
HOMO-LUMO Gap Moderate, suggesting moderate reactivity.
Dipole Moment Significant, arising from the polar amino group and the nitrogen heteroatom.

For a more precise understanding of the electronic structure, particularly electron correlation, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. fz-juelich.de These methods, while computationally more intensive than DFT, provide a more accurate description of electron-electron interactions.

Such calculations would refine the energies and geometries obtained from DFT. For a molecule like this compound, which does not possess strong multireference character, single-reference methods like MP2 and CCSD(T) are generally sufficient to capture the important electron correlation effects. fz-juelich.de These calculations are crucial for obtaining highly accurate reaction energies and activation barriers.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time, providing insights into its flexibility and preferred shapes. tandfonline.comnih.gov For this compound, MD simulations would be particularly useful for understanding the rotational dynamics of the tert-butyl group and the amino group.

The simulations would likely reveal that the tert-butyl group, due to its size, restricts the rotation of the adjacent amino group. The analysis of the simulation trajectory would allow for the identification of the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as in a biological system or a solvent. The conformational preferences would be influenced by a combination of steric hindrance and electronic effects.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to map out the potential energy surface for chemical reactions, identifying the most likely reaction pathways and the structures of the transition states. For the synthesis or functionalization of this compound, these methods could provide invaluable mechanistic insights.

For instance, in a reaction involving electrophilic aromatic substitution on the pyridine ring, calculations could determine the relative activation energies for substitution at different positions, thus predicting the regioselectivity. The modeling would involve locating the transition state structures for each potential pathway and calculating the corresponding energy barriers. Such studies often employ DFT methods to balance accuracy with computational cost. The proposed mechanism for the synthesis of 2-aminopyridines often involves several intermediates and transition states that can be computationally modeled. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. frontiersin.orgcompchemhighlights.orggithub.io For this compound, the predicted spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the nine equivalent protons of the tert-butyl group. The calculated chemical shifts, when compared with experimental data, can confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can also be computed using DFT. nih.govdtic.mildtic.mil The calculated spectrum for this compound would exhibit characteristic peaks for the N-H stretching and bending modes of the amino group, the C-H stretching of the tert-butyl group and the pyridine ring, and the ring stretching modes of the pyridine core. These theoretical spectra are invaluable for interpreting experimental vibrational data. nih.gov

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons with distinct chemical shifts, a broad singlet for the NH₂ protons, and a sharp singlet for the nine tert-butyl protons.
¹³C NMR Distinct signals for the pyridine ring carbons, with the carbon attached to the amino group being significantly shielded, and signals for the quaternary and methyl carbons of the tert-butyl group.

Hydrogen Bonding and Intermolecular Interactions

The amino group in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). nih.gov The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor. Computational studies can quantify the strength and geometry of these hydrogen bonds.

Calculations on dimers or clusters of this compound, or its interaction with solvent molecules like water or methanol, would reveal the preferred hydrogen bonding motifs. nih.govmdpi.com The Atoms in Molecules (AIM) theory could be used to characterize the nature of these intermolecular interactions. These studies are essential for understanding the molecule's physical properties, such as its boiling point, solubility, and crystal packing. The bulky tert-butyl group would likely influence the accessibility of the adjacent amino group for hydrogen bonding, creating specific steric constraints on the intermolecular interactions.

Role of 2 Tert Butylpyridin 3 Amine As a Versatile Synthetic Precursor

Utilization in the Synthesis of Complex Organic Molecules

The presence of both an aromatic heterocyclic core and a primary amine functionality allows 2-tert-butylpyridin-3-amine to participate in a wide array of chemical transformations. It is a key starting material for constructing more elaborate molecular architectures.

The amino group of this compound is a reactive handle for the synthesis of a variety of pyridine (B92270) derivatives. As a class, aminopyridines are crucial precursors for a multitude of heterocyclic compounds. nih.govresearchgate.net The reactivity of the amino group allows for modifications such as alkylation, acylation, and sulfonylation, leading to a diverse library of substituted pyridines. The tert-butyl group at the 2-position provides significant steric hindrance, which can influence the regioselectivity of reactions and the conformational properties of the resulting products.

For instance, the general reactivity of aminopyridines can be leveraged to create compounds with specific electronic and steric properties. While specific examples starting directly from this compound are specialized, the established synthetic routes for aminopyridines illustrate the potential pathways for its derivatization.

Table 1: Representative Transformations of Aminopyridine Scaffolds

Starting Material Class Reagent Reaction Type Product Class Potential Utility
Aminopyridines Acyl Halides / Anhydrides Acylation N-Acylaminopyridines Pharmaceutical intermediates, material science
Aminopyridines Alkyl Halides Alkylation N-Alkylaminopyridines Ligand synthesis, organic intermediates
Aminopyridines Sulfonyl Chlorides Sulfonylation N-Sulfonylaminopyridines Bioactive molecules, catalysts
Aminopyridines Aldehydes / Ketones Reductive Amination Secondary/Tertiary Aminopyridines Complex molecule synthesis nih.gov

These transformations allow chemists to fine-tune the properties of the resulting pyridine derivatives for various applications, from medicinal chemistry to materials science. The steric bulk of the tert-butyl group in this compound can be strategically employed to direct these reactions and to stabilize specific conformations of the products.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and is found in numerous natural products and pharmacologically active compounds. nih.govnih.gov Several classical synthetic methods for preparing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines or related amino compounds as key precursors. This compound, as a heterocyclic amine, can be used in analogous cyclization strategies to generate pyridopyridines, which are structural analogs of quinolines where a benzene (B151609) ring is replaced by a pyridine ring.

In a typical Friedländer-type synthesis, an ortho-aminoaryl aldehyde or ketone condenses with a compound containing a reactive α-methylene group. By analogy, this compound can react with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to construct a new six-membered ring fused to the initial pyridine core. The reaction involves an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration/aromatization to yield the fused heterocyclic system. The tert-butyl group remains as a sterically bulky substituent on the final product, influencing its physical and biological properties.

Table 2: General Scheme for Fused Pyridine Synthesis

Reactant A Reactant B Catalyst / Conditions Product Type
This compound 1,3-Dicarbonyl Compound Acid or Base Catalyst, Heat Substituted Pyridopyridine
This compound α,β-Unsaturated Ketone Strong Acid (e.g., PPA, H₂SO₄) Substituted Pyridopyridine
This compound β-Ketoester Thermal or Acid-Catalyzed Cyclization Pyridopyridinone derivative

These synthetic routes provide access to complex heterocyclic frameworks that are of significant interest in drug discovery and materials science. nih.govrsc.orgrsc.org

Applications in Ligand Design for Organometallic Catalysis

The field of organometallic catalysis heavily relies on the design of ligands that can coordinate to a metal center and precisely control its reactivity, selectivity, and stability. semanticscholar.orgresearchgate.net The pyridine nucleus is a cornerstone of ligand design, and the introduction of substituents allows for the systematic tuning of a ligand's steric and electronic properties. This compound serves as an excellent scaffold for creating sophisticated ligands.

Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically enriched products, is a critical technology in modern chemistry. A primary strategy in this field is the development of novel chiral ligands. rsc.org The this compound framework can be elaborated into chiral ligands by attaching chiral auxiliaries to the amino group or by incorporating the entire scaffold into a larger, C₂-symmetric structure.

For example, the amino group can be functionalized with chiral alcohols, amines, or acids to create multidentate ligands. These ligands can then coordinate to a metal center, creating a well-defined chiral environment that can induce high enantioselectivity in catalytic transformations. The steric bulk of the tert-butyl group plays a crucial role in creating a defined chiral pocket around the metal center, which can enhance stereochemical control. While the direct synthesis from this compound is specific, the principle is demonstrated in the broader synthesis of chiral ligands from substituted pyridines. rsc.orgmdpi.com

Table 3: Strategies for Chiral Ligand Synthesis from Amine Scaffolds

Scaffold Chiral Moiety Source Resulting Ligand Type Potential Metal Partners
This compound Chiral Amino Alcohols Chiral P,N or N,N,O Ligands Rh, Ir, Ru, Pd
This compound Chiral Diamines Chiral N,N,N Ligands Fe, Co, Ni
This compound Chiral Phosphines Chiral P,N Ligands Pd, Rh, Ir

Aminopyridinato ligands, which are the deprotonated form of aminopyridines, are highly versatile in coordination chemistry. vot.pl They can coordinate to transition metals in various modes, acting as bidentate chelating ligands through both the pyridine and the amido nitrogen atoms. This chelation forms a stable four-membered ring with the metal center.

The this compound scaffold can form complexes with a wide range of transition metals, including those from early (e.g., Ti, Zr) and late (e.g., Cu, Zn, Pd) groups. vot.plmdpi.commdpi.com The electronic properties of the resulting metal complex can be tuned by modifying substituents on the pyridine ring, while the steric environment is heavily influenced by the bulky tert-butyl group. This steric hindrance can prevent dimerization of the metal complexes and can create an open coordination site for catalytic reactions.

Table 4: Representative Coordination Data for Pyridine-Type Ligands with Transition Metals

Metal Center Ligand Type Coordination Geometry M-N (Pyridine) Bond Length (Å) M-N (Amido) Bond Length (Å)
Zinc(II) Bis(pyrazolyl)pyridine Trigonal Bipyramidal ~2.10 ~2.25
Copper(II) Quinaldinate/Amine Square Pyramidal ~2.00 -
Cobalt(III) Schiff Base/Amine Octahedral ~1.95 ~1.97

Note: Data are representative for related pyridine-amine ligand systems to illustrate typical coordination parameters. mdpi.commdpi.com

The coordination of this compound or its derivatives to transition metals creates complexes with potential applications in various catalytic processes, such as polymerization, cross-coupling reactions, and hydrogenation. nih.govnih.gov The ability to systematically modify the ligand structure allows for the rational design of catalysts with desired activity and selectivity.

Future Directions and Emerging Research Avenues for 2 Tert Butylpyridin 3 Amine

Novel Synthetic Approaches and Sustainable Chemistry

The development of efficient and environmentally benign synthetic routes to 2-Tert-butylpyridin-3-amine is a crucial first step toward unlocking its potential. Future research is likely to move beyond traditional multi-step syntheses, which may suffer from low yields and harsh conditions, towards more elegant and sustainable methodologies.

One promising direction is the application of Multicomponent Reactions (MCRs) . MCRs, which combine three or more reactants in a single operation to form a product containing structural elements of all starting materials, are highly valued in green chemistry for their atom economy and operational simplicity. nih.govresearchgate.net A hypothetical MCR for this compound could involve the condensation of a β-keto-aldehyde equivalent, pivalonitrile (as the tert-butyl source), an ammonia (B1221849) source, and a cyclizing agent, potentially catalyzed by a reusable solid acid or base.

Another emerging area is the use of photoredox catalysis . Visible-light-mediated reactions offer a green alternative to traditional thermal methods, often proceeding at ambient temperature with high selectivity. researchgate.net Research could explore the direct C-H amination of a 2-tert-butylpyridine (B1266198) precursor or the functionalization of a pre-existing aminopyridine scaffold using light-driven processes, minimizing the need for pre-functionalized starting materials and harsh reagents.

Furthermore, methodologies that avoid transition metals are gaining traction. For instance, base-mediated C-N bond-forming reactions between a suitable chloropyridine and an amine source under refluxing conditions could provide a simpler, metal-free pathway. researchgate.net The development of such protocols would enhance the economic and environmental viability of producing this compound and its derivatives on a larger scale.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste. researchgate.netDesign of a one-pot reaction combining pivalonitrile, an ammonia source, and a C3-synthon.
Visible-Light Photoredox Catalysis Mild reaction conditions, high functional group tolerance, use of a renewable energy source. researchgate.netDevelopment of photocatalytic C-H amination on a 2-tert-butylpyridine substrate.
Metal-Free C-N Coupling Avoidance of toxic and expensive transition metal catalysts, simplified purification. researchgate.netOptimization of base-mediated coupling between a 2-tert-butyl-3-halopyridine and an amine source.
Flow Chemistry Synthesis Enhanced safety, precise control over reaction parameters, potential for scalability.Adaptation of known aminopyridine syntheses to continuous flow reactors for improved efficiency and yield.

Exploration of Undiscovered Reactivity Patterns

The unique steric and electronic environment of this compound suggests that it may exhibit novel reactivity. The bulky tert-butyl group can be expected to exert significant steric hindrance, influencing the regioselectivity of reactions and potentially stabilizing reactive intermediates. researchgate.net

An important area for future investigation is its behavior as a sterically hindered ligand . The proximity of the bulky alkyl group to the pyridine (B92270) nitrogen could lead to unusual coordination complexes. researchgate.net When bound to a metal center, the tert-butyl group could create a well-defined cavity, influencing the substrate selectivity in catalytic applications. It may also favor the formation of complexes with lower coordination numbers or stabilize metals in unusual oxidation states.

The generation and reactivity of N-centered radicals from this compound derivatives is another exciting frontier. N-aminopyridinium salts, which can be synthesized from the parent amine, are known precursors for amidyl radicals under photoredox conditions. acs.org These radicals are valuable for direct C-H amination of arenes and heteroarenes. Investigating the generation of a tert-butyl-substituted amidyl radical could open pathways to novel C-N bond formations where the steric bulk plays a key role in controlling the reaction's outcome.

Furthermore, the electronic interplay between the electron-donating amino and tert-butyl groups could activate the pyridine ring for unique transformations, such as regioselective C-H functionalization at the C4, C5, or C6 positions. Exploring its reactivity in palladium-catalyzed directed C-H activation could reveal novel pathways for derivatization. researchgate.net

Integration into Advanced Materials Synthesis (Focus on synthetic methodologies, not properties)

The rigid, sterically defined structure of this compound makes it an attractive building block for advanced materials. The focus of future research will be on the synthetic methodologies required to incorporate this unit into larger, functional architectures.

For the synthesis of microporous polymers , this compound could be developed into a "monomer of intrinsic microporosity." The synthetic challenge lies in devising methods to introduce polymerizable functional groups onto the scaffold without compromising its rigid, contorted shape. For example, palladium-catalyzed cross-coupling reactions could be employed to attach styrenic or ethynyl (B1212043) groups at the C5 or C6 positions, creating a monomer suitable for polymerization reactions. The inherent steric hindrance of the tert-butyl group would prevent efficient packing of the resulting polymer chains, thus generating free volume and microporosity.

In the field of Metal-Organic Frameworks (MOFs) , the key is to transform this compound into a multitopic linker. A potential synthetic route involves a two-step process: first, halogenation of the pyridine ring at specific positions, followed by a coupling reaction (e.g., Sonogashira or Suzuki coupling) to introduce coordinating groups like carboxylic acids or tetrazoles. The methodology would need to be optimized to control the regioselectivity of functionalization. The resulting linker's bulky nature could act as a "strut," creating larger pores and channels within the MOF structure. nih.gov

Material ClassSynthetic MethodologyRole of this compound
Polymers of Intrinsic Microporosity (PIMs) Palladium-catalyzed cross-coupling to attach polymerizable groups (e.g., vinyl, ethynyl).Acts as a rigid, contorted monomer to inhibit polymer chain packing.
Metal-Organic Frameworks (MOFs) Multi-step functionalization (e.g., halogenation followed by Suzuki coupling) to introduce coordinating linkers.Serves as a bulky structural directing agent to create porous architectures. nih.gov
Nitrogen-Doped Carbon Materials Pyrolysis of the amine, potentially co-pyrolyzed with a carbon-rich precursor.Functions as a molecular precursor for introducing nitrogen atoms into a carbon lattice.

Development of New Catalytic Systems Based on this compound Derivatives

The distinct structural features of this compound make its derivatives promising candidates for new catalytic systems in both organocatalysis and transition-metal catalysis.

A primary avenue of research is the synthesis of chiral ligands for asymmetric catalysis . While the parent molecule is achiral, it can be used as a scaffold for chiral ligands. A synthetic strategy could involve the acylation of the 3-amino group with a chiral carboxylic acid, or an N-alkylation reaction with a chiral electrophile. The combination of the pyridine nitrogen and the newly introduced chiral center could create a potent bidentate ligand. The steric bulk of the tert-butyl group would be instrumental in forming a well-defined chiral pocket around a coordinated metal, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenation or C-C bond formation.

In organocatalysis , the aminopyridine core can be synthetically modified to create catalysts for a variety of transformations. For example, reaction of the 3-amino group with an isothiocyanate could yield a chiral thiourea (B124793) derivative. These molecules are powerful hydrogen-bond donors and have been used extensively in asymmetric catalysis. The steric hindrance provided by the adjacent tert-butyl group could significantly influence the catalyst's conformational rigidity and its interaction with substrates, offering a new tool for tuning selectivity.

Finally, derivatives could be designed as chelating ligands for olefin polymerization catalysts . By introducing an additional coordinating group, such as an imine or another amine, onto the pyridine backbone, bidentate or tridentate ligands can be synthesized. mdpi.com The electronic properties of the aminopyridine ring and the steric demand of the tert-butyl group would directly influence the electronic environment and coordination sphere of the active metal center (e.g., Ni, Pd, Fe), thereby affecting catalytic activity, polymer molecular weight, and branching. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 2-tert-butylpyridin-3-amine with high purity and yield?

Answer: Synthesis optimization involves:

  • Catalyst Selection : Use Pd-catalyzed cross-coupling or nucleophilic substitution to introduce the tert-butyl group to the pyridine ring.
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to isolate the product.
  • Yield Improvement : Control reaction temperature (60–80°C) and anhydrous conditions to minimize side reactions.
  • Safety Protocols : Use PPE (gloves, goggles) and ensure proper ventilation due to potential amine toxicity .

Q. How can the molecular structure of this compound be validated experimentally?

Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy : 1H^1H-NMR to confirm proton environments (e.g., pyridine ring protons at δ 6.8–8.5 ppm, tert-butyl group at δ 1.3–1.5 ppm).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 179.2).
  • X-ray Crystallography : For crystalline derivatives, use software like ORTEP-3 or WinGX to resolve hydrogen-bonding patterns and confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Management : Collect chemical waste separately and dispose via certified hazardous waste contractors.
  • First Aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Kinetic Analysis : Monitor reaction progress via HPLC or GC-MS under varying temperatures and concentrations.
  • Computational Modeling : Use density functional theory (DFT) to calculate activation energies and identify transition states.
  • Isotopic Labeling : Introduce 15N^{15}N-labeled amine to track regioselectivity in substitution reactions.
  • Contradiction Resolution : Compare experimental and computational data to validate proposed mechanisms .

Q. What strategies can address the lack of ecological toxicity data for this compound?

Answer:

  • Biodegradation Studies : Perform OECD 301 tests (e.g., closed bottle test) to assess microbial degradation in aqueous systems.
  • Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays for acute toxicity screening.
  • Soil Mobility : Conduct column leaching experiments to evaluate adsorption coefficients (e.g., KocK_{oc}) .

Q. How does the tert-butyl substituent influence the hydrogen-bonding network in crystalline derivatives of this compound?

Answer:

  • X-ray Analysis : Resolve crystal structures to identify intermolecular interactions. For example, pyridin-3-amine derivatives often form cyclic dimers via N–H···N hydrogen bonds (bond length ~2.8–3.0 Å).
  • Steric Effects : The bulky tert-butyl group may disrupt π-π stacking, favoring edge-to-face interactions.
Crystallographic Parameters Example Values Source
Space groupP-1
Hydrogen bond length (N–H···N)2.89 Å
R factor0.059–0.067

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer:

  • Multi-Technique Validation : Cross-reference NMR, IR, and MS data with computational predictions (e.g., DFT-simulated spectra).
  • Sample Purity : Verify purity via melting point analysis or HPLC (>95% purity required for reliable data).
  • Literature Review : Compare results with structurally analogous compounds (e.g., 3-chloropyridin-2-amine derivatives) .

Q. What experimental methods assess the thermal stability of this compound under storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., >110°C based on related pyridine derivatives).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic degradation peaks.
  • Long-Term Stability : Store samples in amber vials under inert gas (N2_2) at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.